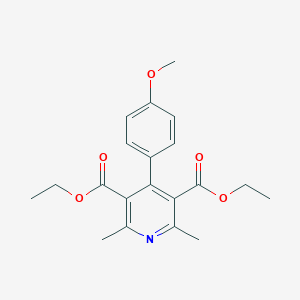

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Descripción general

Descripción

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withPhosphotriesterase in organisms like Agrobacterium tumefaciens . The role of this enzyme is to catalyze the hydrolysis of organophosphate triesters, which are often used as pesticides and nerve gases .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to induce a conformational change, thereby affecting the enzyme’s activity .

Biochemical Pathways

Given its potential interaction with phosphotriesterase, it may influence pathways related to the metabolism of organophosphate compounds .

Result of Action

Based on its potential interaction with phosphotriesterase, it may influence the activity of this enzyme, potentially affecting the metabolism of organophosphate compounds .

Actividad Biológica

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1165-06-6

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- Density : 1.122 g/cm³

- Boiling Point : 449.6 °C

This compound exhibits several pharmacological effects primarily attributed to its interaction with calcium channels and antioxidant properties:

- Calcium Channel Modulation : The compound acts as a calcium channel antagonist, which is crucial in various physiological processes, including neurotransmission and muscle contraction. Studies have shown that it inhibits calcium influx in neuronal cells, providing neuroprotective effects against oxidative stress .

- Antioxidant Activity : It has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is particularly beneficial in neurodegenerative conditions where oxidative damage plays a pivotal role .

- Neuroprotection : The compound has been evaluated for its neuroprotective effects against neurotoxicity induced by hydrogen peroxide (H2O2). In vitro studies indicated that it could protect neuronal cells (SH-SY5Y cell line) from apoptosis, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Antioxidant Activity

A comparative study measured the antioxidant capacity of this compound against standard antioxidants. The results are summarized in the table below:

| Compound | Antioxidant Activity (TE) |

|---|---|

| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl... | 1.75 |

| Ascorbic Acid | 2.00 |

| Trolox | 1.80 |

This data indicates that while the compound has substantial antioxidant activity, it is slightly less effective than ascorbic acid but comparable to Trolox.

Neuroprotective Effects

In a study assessing neuroprotection against H2O2-induced damage:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 38 |

| 50 | 55 |

| 100 | 70 |

At higher concentrations, this compound significantly improved cell viability compared to untreated controls .

Case Studies

- Alzheimer's Disease Research : A study focused on multitarget-directed ligands (MTDLs) found that derivatives of diethyl pyridinedicarboxylates exhibited promising results in reducing amyloid-beta peptide formation through calcium-mediated pathways. This suggests potential applicability in Alzheimer's disease treatment .

- Cancer Therapy : Research has indicated that diethyl derivatives can act synergistically with other anticancer agents to combat drug-resistant tumor cells. The compound's ability to modulate calcium channels may enhance the efficacy of traditional chemotherapeutics .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The pharmacological potential of diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is significant due to its structural characteristics that allow it to interact with biological targets effectively.

Antioxidant Activity

Research has indicated that compounds within this class exhibit notable antioxidant properties. A study demonstrated that derivatives of pyridine dicarboxylates can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

Development of New Materials

The versatility of this pyridine derivative extends to materials science where it can be incorporated into polymer matrices or used to develop novel materials with specific electronic or optical properties.

Study on Antioxidant Activity

A comprehensive study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several pyridine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls (IC50 values were determined).

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Control (standard antioxidant) | 15 | Free radical scavenging |

Investigation into Anticancer Effects

In a study focused on cancer cell lines (breast and prostate), this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value around 30 µM. The study concluded that this compound could be a lead candidate for further development into anticancer therapeutics.

Propiedades

IUPAC Name |

diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLHUPBFLVOBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280535 | |

| Record name | MLS000737827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-05-5 | |

| Record name | MLS000737827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.